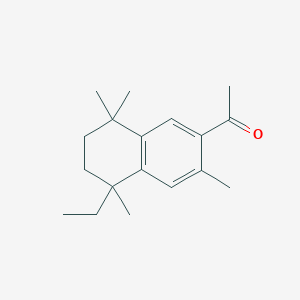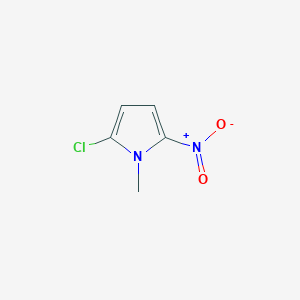
2-Chloro-1-methyl-5-nitro-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-methyl-5-nitro-1H-pyrrole is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom This specific compound is characterized by the presence of a chlorine atom at the second position, a methyl group at the first position, and a nitro group at the fifth position on the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-methyl-5-nitro-1H-pyrrole can be achieved through several methods. One common approach involves the nitration of 2-chloro-1-methylpyrrole using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired product.
Another method involves the chlorination of 1-methyl-5-nitropyrrole using a chlorinating agent like thionyl chloride or phosphorus pentachloride. This reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the reaction mixture is often heated to facilitate the chlorination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration or chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and reaction conditions is optimized to minimize by-products and to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-methyl-5-nitro-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nitration: Nitric acid, sulfuric acid, controlled temperature.
Chlorination: Thionyl chloride, phosphorus pentachloride, inert solvents, heating.
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Substitution: Various substituted pyrrole derivatives.
Reduction: 2-Chloro-1-methyl-5-aminopyrrole.
Oxidation: 2-Chloro-1-carboxyl-5-nitropyrrole.
Scientific Research Applications
2-Chloro-1-methyl-5-nitro-1H-pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the study of reaction mechanisms and synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-methyl-5-nitro-1H-pyrrole depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-nitro-1H-pyrrole: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
2-Chloro-1H-pyrrole: Lacks the nitro and methyl groups, resulting in different chemical properties and applications.
1-Methyl-1H-pyrrole: Lacks both the chlorine and nitro groups, making it less reactive in certain chemical reactions.
Uniqueness
2-Chloro-1-methyl-5-nitro-1H-pyrrole is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential applications. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups, along with the chlorine atom, allows for a diverse range of chemical transformations and biological activities.
Properties
CAS No. |
91606-35-8 |
|---|---|
Molecular Formula |
C5H5ClN2O2 |
Molecular Weight |
160.56 g/mol |
IUPAC Name |
2-chloro-1-methyl-5-nitropyrrole |
InChI |
InChI=1S/C5H5ClN2O2/c1-7-4(6)2-3-5(7)8(9)10/h2-3H,1H3 |
InChI Key |
WCGCXYQRZYUNDA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=C1Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-Phenyl(phenylimino)methyl]phosphorimidic trichloride](/img/structure/B14370214.png)
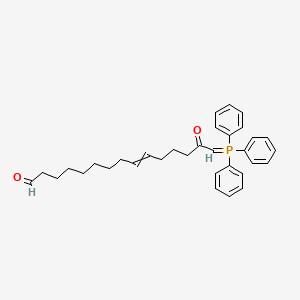
![1-Methyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole](/img/structure/B14370235.png)
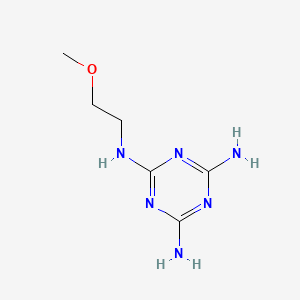

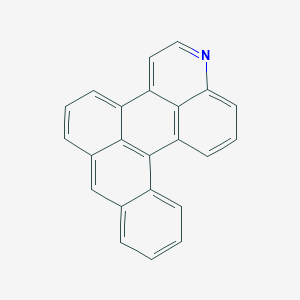
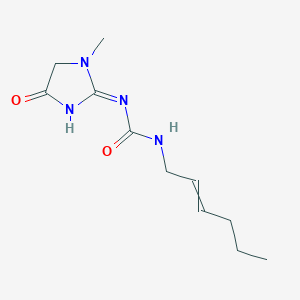
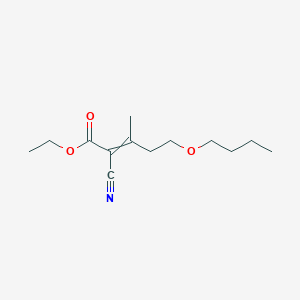
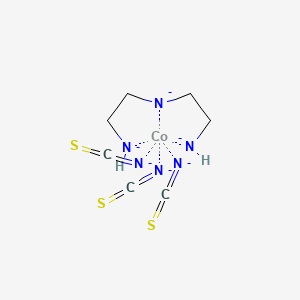


![2-[6-(Carboxymethylcarbamoyloxy)hexa-2,4-diynoxycarbonylamino]acetic acid](/img/structure/B14370303.png)
![1-Ethyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14370306.png)
